trioxane

Übersicht

Beschreibung

trioxane is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Analyse Chemischer Reaktionen

trioxane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Trioxane derivatives are primarily recognized for their role in developing antimalarial drugs. The most notable compound in this category is artemisinin, which contains a this compound structure. The demand for artemisinin has led to extensive research into synthetic analogues to address supply shortages and improve efficacy against malaria.

Antimalarial Activity

- Mechanism of Action : The pharmacophore unit of artemisinin is a peroxide group bound to the 1,2,4-trioxane skeleton. This structure is crucial for its antimalarial activity, as it generates reactive oxygen species that damage the malaria parasite's cellular components .

- Synthetic Derivatives : Research has focused on creating synthetic peroxides based on the this compound framework to enhance bioavailability and reduce production costs. These derivatives have shown promising results in vitro against Plasmodium falciparum, the causative agent of malaria .

Case Studies

- A study demonstrated that this compound derivatives exhibit improved antitumoral effects when combined with metal complexes, enhancing their therapeutic potential against cancer cell lines .

- Another investigation highlighted the synthesis of novel this compound analogues that showed significant activity against drug-resistant strains of malaria, suggesting their potential as next-generation antimalarial agents .

Industrial Applications

This compound is also utilized in various industrial processes, particularly in the synthesis of polymers and as an intermediate in chemical manufacturing.

Polymer Production

- This compound serves as a monomer in producing polyoxymethylene (POM), a high-performance engineering plastic known for its strength and stability . This polymer is widely used in automotive and consumer goods due to its excellent mechanical properties.

Reaction Kinetics

- Research has focused on optimizing the synthesis of this compound through crystallization processes, which can significantly reduce production costs by eliminating expensive washing and drying steps . This approach enhances the efficiency of this compound production, making it more economically viable for large-scale applications.

Environmental Considerations

The environmental impact of this compound and its derivatives has been a subject of study, particularly concerning their degradation products and potential toxicity.

Stability Studies

- Studies have evaluated the stability of this compound-based compounds under various conditions, assessing their environmental persistence and potential ecological risks associated with their use in pharmaceuticals and industrial applications .

Data Tables

Wirkmechanismus

The mechanism of action of trioxane involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.

Vergleich Mit ähnlichen Verbindungen

trioxane can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable structures or functional groups

Eigenschaften

Molekularformel |

C3H6O3 |

|---|---|

Molekulargewicht |

90.08 g/mol |

IUPAC-Name |

trioxane |

InChI |

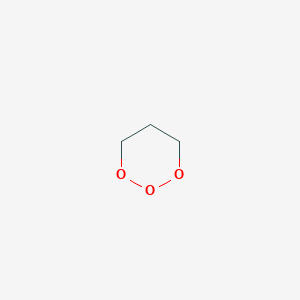

InChI=1S/C3H6O3/c1-2-4-6-5-3-1/h1-3H2 |

InChI-Schlüssel |

KQBSGRWMSNFIPG-UHFFFAOYSA-N |

Kanonische SMILES |

C1COOOC1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.